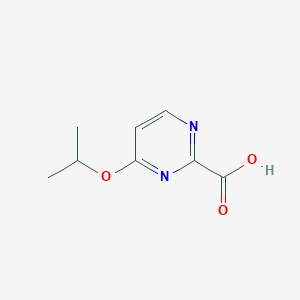

4-Isopropoxypyrimidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxypyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-6-3-4-9-7(10-6)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYNFINPCJDPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Pyrimidine 2 Carboxylic Acid Derivatives

Retrosynthetic Analysis for 4-Isopropoxypyrimidine-2-carboxylic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic route. For this compound, the analysis identifies several key disconnections.

The primary disconnections are at the C-O bond of the isopropoxy group and the C-C bond of the carboxylic acid group. This suggests two main pathways:

Pathway A: Late-stage Carboxylation: This approach involves first synthesizing the 4-isopropoxypyrimidine core, followed by the introduction of the carboxylic acid group at the C2 position. The 4-isopropoxypyrimidine intermediate can be disconnected via a nucleophilic substitution reaction, pointing to a 4-halopyrimidine (e.g., 4-chloropyrimidine) and isopropanol as precursors.

Pathway B: Late-stage Alkoxylation: Alternatively, the synthesis can begin with a pyrimidine-2-carboxylic acid derivative, such as an ester (e.g., ethyl 4-chloropyrimidine-2-carboxylate). The isopropoxy group is then introduced in a final step via nucleophilic substitution of the halogen at the C4 position.

A third strategic disconnection involves the formation of the pyrimidine (B1678525) ring itself. This points towards a cyclization reaction between a three-carbon precursor and a source of the N-C-N fragment, such as urea or guanidine derivatives. The specific substitution pattern would require appropriately functionalized starting materials for the cyclization step.

Classical and Modern Synthetic Approaches for Pyrimidine-2-carboxylic Acids

The synthesis of the pyrimidine-2-carboxylic acid scaffold is fundamental to obtaining the target molecule. Various classical and modern methods have been developed to construct and functionalize this core structure.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, especially when a good leaving group like a halogen is present. bhu.ac.in This reactivity is a cornerstone of pyrimidine functionalization.

For the synthesis of 4-isopropoxypyrimidine derivatives, a common approach is the reaction of a 4-halopyrimidine with an alkoxide. For instance, 4-chloropyrimidines can be treated with sodium isopropoxide (generated from isopropanol and a strong base like sodium hydride) to yield the desired 4-isopropoxy product. The reaction is typically carried out in an inert solvent. Leaving groups at the C2, C4, and C6 positions are readily displaced by nucleophiles because the negative charge of the intermediate can be delocalized over both nitrogen atoms. bhu.ac.in

| Precursor | Nucleophile | Product | Conditions |

| 4-Chloropyrimidine-2-carboxylate | Sodium Isopropoxide | 4-Isopropoxypyrimidine-2-carboxylate | Anhydrous solvent (e.g., THF, DMF) |

| 2-Methylthio-4-chloropyrimidine | Sodium Isopropoxide | 4-Isopropoxy-2-methylthiopyrimidine | Heating in isopropanol |

| 2,4-Dichloropyrimidine | Sodium Isopropoxide (1 eq.) | 2-Chloro-4-isopropoxypyrimidine | Controlled temperature |

Carboxylation Strategies for Pyrimidine Rings

Introducing a carboxylic acid group onto the pyrimidine ring can be achieved through several strategies. The choice of method often depends on the available precursors and the desired position of the carboxyl group.

Hydrolysis of Nitriles or Esters: A widely used method is the hydrolysis of a pre-existing cyano or ester group. For example, a 2-cyanopyrimidine can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. bu.edu.eg Similarly, pyrimidine-2-carboxylic esters, which can be synthesized via various cyclization methods, serve as excellent precursors that can be saponified to the target acid. organic-chemistry.org

Metalation and Reaction with CO₂: Direct carboxylation can be performed by treating a halopyrimidine with a strong base (like lithium diisopropylamide, LDA) to generate a lithiated intermediate. This pyrimidinyl anion is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid.

Oxidation of Alkyl Groups: If a precursor with an alkyl group (e.g., a methyl group) at the C2 position is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

It is noteworthy that some biological pathways also involve pyrimidine decarboxylation, such as the conversion of orotidine monophosphate (OMP) to uridine monophosphate (UMP), highlighting the biological relevance of carboxylation and decarboxylation processes on this scaffold. nih.govumich.edu

Cyclization Methods for Pyrimidine Scaffolds

The construction of the pyrimidine ring is most commonly achieved by condensing a compound containing an N-C-N fragment (like amidines, ureas, or guanidines) with a three-carbon 1,3-dielectrophile. bu.edu.eg This is often referred to as the Principal Synthesis.

Condensation with 1,3-Dicarbonyls: The reaction of β-dicarbonyl compounds with amidines is a classic route. To achieve the specific substitution pattern for this compound, precursors would need to be carefully selected.

Multi-component Reactions: Modern synthetic chemistry often employs multi-component reactions to build molecular complexity in a single step. For instance, a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate can produce various substituted pyrimidines. organic-chemistry.org

Ring Transformation: In some cases, other heterocyclic rings can be transformed into pyrimidines. For example, 1,3-oxazin-4-ones have been converted into pyrimidine derivatives through reaction with amines. bu.edu.eg

The de novo biosynthesis of pyrimidines in biological systems also follows a cyclization strategy, where N-carbamoyl aspartate undergoes a reversible cyclization to form dihydroorotate, a key step in producing the pyrimidine core. creative-proteomics.comresearchgate.net

| N-C-N Fragment Source | Three-Carbon Component | Catalyst/Conditions | Product Type |

| Amidinium salts | 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt | Room Temperature | 2-Substituted pyrimidine-5-carboxylic esters organic-chemistry.org |

| Ketones, Aldehydes, or Esters | Amidines | TEMPO, Iron(II)-complex | Various pyrimidine derivatives organic-chemistry.org |

| β-Keto esters | Amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols organic-chemistry.org |

Microwave-Assisted Synthesis for Chromone-2-carboxylic Acid Analogs

While not a pyrimidine, the synthesis of chromone-2-carboxylic acid is relevant as an analogous heterocyclic carboxylic acid where modern techniques have been applied. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing reaction efficiency.

In the synthesis of 6-bromochromone-2-carboxylic acid, microwave irradiation was successfully used to optimize a two-step process starting from 5'-bromo-2'-hydroxy-acetophenone and ethyl oxalate. nih.gov The optimization involved adjusting parameters such as the base, solvent, temperature, and reaction time, which led to a significant improvement in yield to 87%. nih.govresearchgate.net This microwave-assisted route proved versatile for synthesizing a range of chromone-2-carboxylic acid analogs with good to excellent yields (54–93%). nih.govresearchgate.net The use of microwave heating can dramatically shorten reaction times compared to conventional heating methods, making it a valuable strategy in the rapid generation of compound libraries for drug discovery. mdpi.commdpi.com

Derivatization Strategies for Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical modifications to produce esters, amides, and other derivatives. These transformations are fundamental in fields like medicinal chemistry for modulating a molecule's physicochemical properties.

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst. Alternatively, more reactive derivatizing agents like diazoalkanes can be used for esterification. thermofisher.com

Amide Formation: The most common derivatization is the formation of amides through coupling with primary or secondary amines. This reaction typically requires activation of the carboxylic acid. A standard method is to first convert the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. britannica.comlibretexts.org The resulting acyl chloride readily reacts with an amine to form the amide. Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), can also be used to facilitate amide bond formation directly from the carboxylic acid and amine. thermofisher.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (R-COOH → R-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). britannica.com

Acylation (Friedel-Crafts): After conversion to an acyl chloride, the derivative can be used in Friedel-Crafts acylation reactions to attach the pyrimidine moiety to aromatic rings.

These derivatization reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (-COOR) |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) britannica.comlibretexts.org |

| Amide Formation | 1. SOCl₂ 2. Amine (R-NH₂) | Amide (-CONHR) libretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) britannica.com |

An article solely focusing on the chemical compound “this compound” with the detailed structure provided cannot be generated at this time. Extensive searches for specific synthetic methodologies, chemical transformations, and challenges related to this particular compound have yielded insufficient data in publicly accessible scientific literature and patent databases.

The provided outline requires in-depth, scientifically accurate information and data tables for esterification, amidation, alkylation, and photochemical remodeling reactions specific to this compound. However, the available research primarily covers broader families of pyrimidine derivatives, such as 2-substituted pyrimidine-5-carboxylic esters, 5-halopyrimidine-4-carboxylic acid esters, and other related structures.

To generate the requested article would require extrapolating from these related compounds, which would not adhere to the strict instruction of focusing solely on this compound and could lead to scientifically inaccurate information. Therefore, in the interest of providing a factually correct and non-speculative response, the article cannot be created as requested.

Structure Activity Relationship Sar Studies of 4 Isopropoxypyrimidine 2 Carboxylic Acid and Its Analogs

Elucidation of Essential Structural Features for Biological Activity in Pyrimidine (B1678525) Carboxylic Acids

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. nih.govnih.gov This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry, serving as a core for compounds with a wide spectrum of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govpharmatutor.org The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov

For pyrimidine carboxylic acids, several structural features are often considered essential for their biological activity. The pyrimidine ring itself acts as a scaffold, positioning the critical functional groups in a specific spatial orientation for interaction with biological targets. The nitrogen atoms within the ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target protein.

The carboxylic acid group is a key pharmacophoric element in many molecules. nih.gov It can participate in crucial interactions with biological targets, such as forming strong hydrogen bonds or ionic bonds with amino acid residues in the active site of an enzyme or receptor. nih.gov The position of the carboxylic acid on the pyrimidine ring is critical and can significantly influence the compound's biological profile.

Role of the Isopropoxy Substituent at Position 4 on Molecular Recognition and Activity

The isopropoxy substituent at the 4-position of the pyrimidine ring can significantly influence the molecular recognition and biological activity of the compound. This substituent can impact the molecule's properties in several ways:

Steric Influence : The branched nature of the isopropoxy group introduces steric bulk at the 4-position. This can have both favorable and unfavorable effects on biological activity. On one hand, it can orient the molecule within a binding pocket to achieve an optimal binding conformation. On the other hand, excessive steric hindrance could prevent the molecule from fitting into the active site of the target. Docking studies on related pyrimidine derivatives have shown that even small changes in substituents can significantly affect the molecule's conformation and its interactions with the target.

Studies on selective agonists for the P2Y(4) receptor have highlighted the importance of substituents at the 4-position of the pyrimidine ring. For instance, N(4)-alkyloxycytidine derivatives showed enhanced potency, and molecular modeling suggested that the receptor's binding site has a greater steric tolerance for substituents at this position. nih.gov This indicates that the 4-position is a key site for modification to achieve desired pharmacological properties.

Impact of the Carboxylic Acid Moiety at Position 2 on Molecular Interactions and Potency

The carboxylic acid group at the 2-position of the pyrimidine ring is a critical determinant of the molecule's biological activity, primarily through its ability to form strong interactions with biological targets.

Hydrogen Bonding : The carboxylic acid group is an excellent hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). This allows it to form multiple hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), histidine, serine, and threonine in the active site of a protein. These interactions are often crucial for the high-affinity binding of the inhibitor to its target.

Ionic Interactions : At physiological pH, the carboxylic acid group is typically deprotonated, forming a negatively charged carboxylate ion. This allows for the formation of strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine and lysine. These ionic interactions can significantly contribute to the binding energy and, consequently, the potency of the compound. Crystal structure analyses of related pyrimidine derivatives have shown that the carboxylate group often engages in such charge-assisted hydrogen bonds.

Chelation : In some cases, the carboxylic acid group, in conjunction with a nearby nitrogen atom of the pyrimidine ring, can act as a chelating agent for metal ions that may be present in the active site of metalloenzymes.

The presence of the carboxylic acid moiety can also influence the molecule's physicochemical properties. While it generally increases water solubility, its ionizable nature can limit passive diffusion across biological membranes. nih.gov

Analysis of Substituent Effects on Pyrimidine Ring Systems

Electronic Effects on Pyrimidine Ring Electrophilicity

The electronic nature of substituents on the pyrimidine ring can significantly modulate its electrophilicity, which in turn affects its reactivity and biological interactions. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring itself electron-deficient.

Electron-Withdrawing Groups (EWGs) : In contrast, the carboxylic acid group at the 2-position is an electron-withdrawing group. This effect further increases the electron-deficient nature of the pyrimidine ring, making the carbon atoms more susceptible to nucleophilic attack.

Steric Effects of Substituents

The size and shape of substituents on the pyrimidine ring can have a profound impact on the biological activity of the molecule by influencing its conformation and its ability to fit into a binding pocket.

Steric Hindrance : Bulky substituents can cause steric hindrance, which may prevent the molecule from adopting the optimal conformation for binding to its target. However, steric bulk can also be beneficial by restricting the rotation of certain bonds, thereby locking the molecule into a more active conformation. For example, in some enzyme inhibitors, bulky substituents are known to enhance stereoselectivity. nih.gov

Structure-activity relationship studies of pyrimidine-4-carboxamides as NAPE-PLD inhibitors have demonstrated that modifications of substituents at different positions can significantly impact potency and lipophilicity. nih.govnih.gov For instance, the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity tenfold. nih.gov

Bioisosteric and Isosteric Replacements for the Carboxylic Acid Group in Drug Design

While the carboxylic acid group is often essential for biological activity, it can also present challenges in drug development, such as poor membrane permeability, rapid metabolism, and potential toxicity. nih.govnih.gov To overcome these limitations, medicinal chemists often employ the strategy of replacing the carboxylic acid with a bioisostere—a different functional group that retains the desired biological activity while having improved physicochemical or pharmacokinetic properties. nih.govdrughunter.com

Several functional groups have been successfully used as bioisosteres for the carboxylic acid moiety:

Tetrazoles : The 5-substituted 1H-tetrazole ring is one of the most common carboxylic acid bioisosteres. drughunter.com It has a similar pKa to a carboxylic acid (around 4.5-4.9) and can participate in similar ionic and hydrogen bonding interactions. drughunter.com Tetrazoles are found in several marketed drugs.

Acyl Sulfonamides : These groups can also mimic the acidic nature of carboxylic acids and have been used to improve metabolic stability and membrane permeability. drughunter.com

Hydroxamic Acids : Hydroxamic acids are moderately acidic and are known for their metal-chelating properties. They have been used as carboxylic acid bioisosteres in some applications. nih.gov

Isoxazolols and Oxadiazoles : These heterocyclic rings can also act as acidic bioisosteres and have been employed to modulate the physicochemical properties of drug candidates. nih.govdrughunter.com

The choice of a suitable bioisostere is highly context-dependent, and the outcome of such a replacement is not always predictable. nih.govdrughunter.com Therefore, a panel of different bioisosteres is often synthesized and tested to identify the one that provides the optimal balance of potency, selectivity, and drug-like properties.

| Bioisostere | Key Features |

| Tetrazole | Similar pKa to carboxylic acid, can form similar interactions. |

| Acyl Sulfonamide | Can improve metabolic stability and membrane permeability. |

| Hydroxamic Acid | Moderately acidic, strong metal-chelating properties. |

| Isoxazolol | Acidic heterocycle used to modulate physicochemical properties. |

Structure-Property Relationships (SPR) in Pyrimidine-2-carboxylic Acid Derivatives

The physicochemical properties of pyrimidine-2-carboxylic acid derivatives are significantly influenced by the nature and position of substituents on the pyrimidine ring. These properties, including acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Understanding the structure-property relationships (SPR) is therefore essential in the design and development of new chemical entities based on this scaffold.

Physicochemical Properties of Parent Pyrimidine Carboxylic Acids

To appreciate the impact of substituents, it is useful to consider the properties of the parent pyrimidine-2-carboxylic acid and its isomer, pyrimidine-4-carboxylic acid.

Table 1: Physicochemical Properties of Unsubstituted Pyrimidine Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

|---|---|---|---|---|

| Pyrimidine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 182-185 | Not available |

Data sourced from publicly available chemical databases. Note that experimentally determined pKa values for these specific parent compounds are not consistently reported in the literature.

Influence of Substituents on Acidity (pKa)

The acidity of the carboxylic acid group at the 2-position of the pyrimidine ring is influenced by the electronic effects of substituents on the ring. The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms. This inherent electron-withdrawing nature stabilizes the carboxylate anion formed upon deprotonation, making pyrimidine-2-carboxylic acid a stronger acid than benzoic acid.

The introduction of an isopropoxy group at the 4-position is expected to modulate the acidity. The oxygen atom of the isopropoxy group can exert two opposing effects:

Inductive Effect (-I): The electronegative oxygen atom can withdraw electron density through the sigma bond network, which would further stabilize the carboxylate anion and increase acidity (lower pKa).

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyrimidine ring through resonance, donating electron density. This would destabilize the carboxylate anion and decrease acidity (higher pKa).

The net effect on the pKa will depend on the balance between these inductive and resonance effects. The position of the substituent relative to the carboxylic acid is crucial. For a 4-isopropoxy substituent, the resonance effect is expected to be significant.

Impact of Substituents on Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter influencing a molecule's ability to cross biological membranes. The parent pyrimidine-2-carboxylic acid is a relatively polar molecule. The introduction of an isopropoxy group, which is a nonpolar aliphatic chain, will increase the lipophilicity of the molecule.

Table 2: Predicted Lipophilicity of Pyrimidine-2-carboxylic Acid Derivatives

| Compound Name | Structure | Predicted LogP |

|---|---|---|

| Pyrimidine-2-carboxylic acid | -0.5 |

LogP values are estimations from computational models and can vary between different prediction software.

Effect of Substituents on Melting Point

The melting point of a crystalline solid is influenced by the strength of the intermolecular forces in the crystal lattice, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For pyrimidine-2-carboxylic acid derivatives, the carboxylic acid group can participate in strong hydrogen bonding, often forming dimers.

Mechanistic Investigations and Biological Implications of Pyrimidine 2 Carboxylic Acid Derivatives

Studies on Protein-Ligand Interactions

The specific binding of a ligand to its protein target is governed by a network of non-covalent interactions, with hydrogen bonds playing a particularly critical role in defining affinity and selectivity.

The chemical structure of 4-Isopropoxypyrimidine-2-carboxylic acid contains multiple functional groups capable of participating in hydrogen bonds, which are crucial for its interaction with protein binding sites. mdpi.com Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). nih.gov

The key potential hydrogen bond donors and acceptors in this compound are:

Carboxylic Acid Group: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. cambridgemedchemconsulting.com

Pyrimidine (B1678525) Ring: The two nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors.

Isopropoxy Group: The ether oxygen atom is a potential hydrogen bond acceptor.

Within a protein's binding site, these groups can form a network of interactions. The carboxylic acid, for example, frequently forms strong hydrogen bonds with the side chains of arginine, lysine (B10760008), serine, or tyrosine residues, or with backbone amide groups. cambridgemedchemconsulting.commdpi.com The pyrimidine nitrogens can accept hydrogen bonds from donors like backbone N-H groups or the side chains of asparagine and glutamine. mdpi.com The collective strength and geometry of these hydrogen bonds are fundamental to the stability of the protein-ligand complex. nih.gov

Table 2: Potential Hydrogen Bond Interactions for this compound

| Functional Group on Ligand | Role in H-Bond | Potential Protein Partner (Amino Acid Residue) |

|---|---|---|

| Carboxylic Acid (-COOH) | Donor (from -OH) | Aspartate, Glutamate, Serine, Backbone C=O |

| Carboxylic Acid (-COOH) | Acceptor (from C=O) | Arginine, Lysine, Serine, Tyrosine, Backbone N-H |

| Pyrimidine Nitrogens | Acceptor | Asparagine, Glutamine, Serine, Backbone N-H |

| Isopropoxy Oxygen | Acceptor | Serine, Threonine, Tyrosine |

Hydrophobic Interactions in Ligand Binding

The molecular structure of this compound features key components that dictate its potential interactions within biological systems. The isopropoxy group, in particular, is a significant contributor to hydrophobic interactions. Hydrophobic interactions are a major driving force in the binding of ligands to protein receptors, often involving the displacement of water molecules from nonpolar surfaces to increase entropy. libretexts.org In protein-ligand complexes, nonpolar moieties on both the ligand and the protein's binding site are buried, shielding them from the aqueous environment. nih.gov

The isopropyl moiety of this compound provides a nonpolar surface area that can favorably interact with hydrophobic amino acid residues—such as leucine, isoleucine, and valine—within a receptor's binding pocket. nih.govthescipub.com This type of interaction is crucial for the stability and affinity of the ligand-receptor complex. nih.gov The pyrimidine ring itself, being an aromatic heterocycle, also contributes to nonpolar interactions, including potential π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The strategic placement of such hydrophobic groups is a key principle in drug design to enhance binding affinity and specificity. nih.gov

Ionic Interactions and Carboxylate Functionality

A defining feature of this compound is its carboxylic acid group. At physiological pH, this group is typically deprotonated to form a negatively charged carboxylate. This functionality is pivotal for forming strong ionic interactions, also known as salt bridges, with positively charged residues in a protein's active site. Common amino acids that participate in such interactions include arginine, lysine, and histidine.

The carboxylate group's ability to act as a metal-binding group is also of high importance, particularly in the context of metalloenzymes. nih.gov For instance, in enzymes that contain a zinc ion in their active site, the carboxylate can act as a chelating agent, coordinating with the zinc ion and inhibiting the enzyme's catalytic activity. nih.govnih.gov This capacity for strong ionic and coordination bonds makes the carboxylate functionality a critical anchor point for many inhibitors, providing a substantial portion of the binding energy and ensuring precise orientation within the active site.

Preclinical Research on Biological Activities of Pyrimidine-2-carboxylic Acid Scaffolds

While specific preclinical data for this compound is not extensively detailed in the available literature, research on related pyrimidine-2-carboxylic acid scaffolds provides insight into the potential biological activities of this chemical class.

Antiallergy Agent Research

Derivatives of pyrimidine-2-carboxylic acid have been investigated for their potential as antiallergy agents. A study on a series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives demonstrated that these compounds exhibit oral activity in the rat passive cutaneous anaphylaxis (PCA) test, a common model for screening antiallergic compounds. nih.gov The research indicated that both the carboxylic acid salts and their corresponding esters were active. nih.gov The most potent compounds in the series were shown to inhibit histamine (B1213489) release from mast cells and allergen-induced bronchospasm. nih.gov

Table 1: Antiallergy Activity of Selected Thieno[2,3-d]pyrimidine-2-carboxylic Acid Derivatives

| Compound | Activity in Rat PCA Test |

|---|---|

| Ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate | Most potent ester derivative |

Data sourced from research on orally active antiallergy agents. nih.gov

Antimycobacterial Activity Investigations

The pyrimidine scaffold is a component of various molecules explored for antimycobacterial properties. Tuberculosis, caused by Mycobacterium tuberculosis, requires new therapeutic agents due to rising drug resistance. nih.gov Research has shown that pyrimidine-containing compounds can interfere with essential mycobacterial processes. nih.gov For example, some pyrimidine derivatives are speculated to inhibit mycobacterial replication by incorporating into DNA/RNA or by hindering cell wall synthesis. nih.gov

Furthermore, related heterocyclic structures like quinoxaline-2-carboxylic acid 1,4-dioxides have been identified as promising scaffolds for antimycobacterial drugs. mdpi.com One such derivative demonstrated potent activity against M. tuberculosis (1.25 μg/mL) and was identified as a DNA-damaging agent. mdpi.com This suggests that heterocyclic carboxylic acids, including the pyrimidine-2-carboxylic acid class, represent a promising area for the development of novel antimycobacterial agents.

Anticholinesterase Activity and Alzheimer's Disease Research

Alzheimer's disease is a complex neurodegenerative disorder, and one of the primary therapeutic strategies involves the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission. mdpi.comnih.gov The development of multi-target-directed ligands is an emerging approach to address the multifaceted nature of the disease. nih.gov

Various heterocyclic scaffolds, including those containing carboxylic acid derivatives, have been investigated as AChE inhibitors. nih.gov For example, a series of piperazine-2-carboxylic acid derivatives showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting competitive inhibition in the low micromolar range. nih.gov While direct studies on this compound for this application are not specified, its structural features align with the general characteristics of molecules being explored in this therapeutic area.

Matrix Metalloproteinase (MMP) Inhibitor Development

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Overactivity of certain MMPs, such as MMP-13, is implicated in the cartilage degradation seen in osteoarthritis. nih.govresearchgate.net Consequently, MMP inhibitors are a focus of drug development.

A crucial feature of many MMP inhibitors is a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site. The carboxylic acid moiety is a well-established ZBG. nih.govresearchgate.net Research has led to the discovery of potent and selective MMP-13 inhibitors based on a carboxylic acid scaffold. nih.govresearchgate.net These inhibitors have demonstrated efficacy in animal models of cartilage degradation. nih.govresearchgate.net The presence of the carboxylic acid group in this compound suggests its potential as a scaffold for the design of novel MMP inhibitors.

Table 2: Activity of an Exemplary Carboxylic Acid-Based MMP-13 Inhibitor

| Compound ID | Target | IC50 | Ki | Selectivity |

|---|

Data from the discovery of potent, selective, and orally active carboxylic acid-based inhibitors of MMP-13. nih.govresearchgate.net

Tyrosinase and Melanogenesis Inhibition Studies

The role of pyrimidine-2-carboxylic acid derivatives as potential inhibitors of tyrosinase and melanogenesis is an emerging area of research. While direct and extensive studies on this compound are not widely available in public literature, the broader class of pyrimidine analogues has been investigated for its potential to modulate melanin (B1238610) production. These investigations provide a foundational understanding of the possible mechanisms and structure-activity relationships that may govern the inhibitory effects of such compounds.

Research into analogous chemical structures has shed light on the potential for pyrimidine derivatives to interfere with the melanogenesis pathway. Tyrosinase is a key enzyme in this process, responsible for catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The inhibition of this enzyme is a primary strategy for the development of agents that can control hyperpigmentation.

A study exploring chlorogenic acid analogues incorporating pyrimidine motifs found that these compounds could inhibit melanin formation in B16 melanoma cells. mdpi.com However, it was generally observed that the pyrimidine analogues were less potent in their inhibitory activity compared to their pyridine (B92270) counterparts. mdpi.com For instance, certain pyrimidine derivatives displayed IC50 values for melanin production inhibition that were higher than the positive control, kojic acid, indicating a comparatively weaker effect. mdpi.com

Despite this, the potential for pyrimidine-containing compounds to act as tyrosinase inhibitors remains an area of interest. For example, molecular docking studies have been employed to justify the synthesis of certain 2-substituted tetrahydrobenzo semanticscholar.orgnih.govthieno[2,3-d]pyrimidine-4(3H)-ones as potential tyrosinase inhibitors. semanticscholar.org These computational analyses suggest that the pyrimidine scaffold can be a viable backbone for designing molecules that interact with the active site of the tyrosinase enzyme. semanticscholar.org

While specific experimental data for this compound is not available, the existing research on related pyrimidine derivatives provides a basis for further investigation. The data from these studies can inform the design and synthesis of novel pyrimidine-2-carboxylic acid derivatives with potentially enhanced tyrosinase and melanogenesis inhibitory activities.

Table of Research Findings on Related Pyrimidine Analogues

| Compound Class | Model System | Endpoint | Notable Findings | Reference |

| Pyrimidine analogues of Chlorogenic Acid | B16 Melanoma Cells | Melanin Production Inhibition | Generally less potent than pyridine analogues. Specific substitutions influence activity. | mdpi.com |

| 2-Substituted Tetrahydrobenzo semanticscholar.orgnih.govthieno[2,3-d] pyrimidine-4(3H)-ones | In silico (Molecular Docking) | Tyrosinase Inhibition Potential | Justified as potential tyrosinase inhibitors based on computational modeling. | semanticscholar.org |

It is important to underscore that the information presented is based on studies of structurally related compounds, and further empirical research is necessary to elucidate the specific inhibitory profile of this compound on tyrosinase and melanogenesis.

Computational and Theoretical Chemistry Studies of 4 Isopropoxypyrimidine 2 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For 4-isopropoxypyrimidine-2-carboxylic acid, docking studies would involve preparing its 3D structure and placing it into the binding pocket of a relevant biological target, such as a kinase or enzyme implicated in a disease pathway. Pyrimidine-based molecules are known inhibitors of various protein kinases, including Aurora kinases, polo-like kinases (PLK), and epidermal growth factor receptor (EGFR). nih.govfrontiersin.org

The docking process calculates a score, typically representing the binding free energy (in kcal/mol), which estimates the strength of the interaction. nih.gov Following the docking simulation, ligand-protein interaction profiling is performed to analyze the non-covalent interactions that stabilize the complex. Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize interactions such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. nih.govnih.gov The carboxylic acid group of the target molecule is a key functional group, capable of forming strong hydrogen bonds or salt bridges with basic residues like arginine or lysine (B10760008) in a protein's active site. nih.gov The pyrimidine (B1678525) ring can participate in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Illustrative Molecular Docking Results: The following table illustrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein kinase target.

| Parameter | Result | Description |

| Binding Energy (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding affinity. |

| Hydrogen Bonds | Arg121, Lys78 | The carboxylic acid group forms hydrogen bonds with the side chains of Arginine 121 and Lysine 78. |

| Hydrophobic Interactions | Leu25, Val33, Ala76 | The isopropoxy group and pyrimidine ring interact with nonpolar residues in the binding pocket. |

| π-Stacking | Phe170 | The pyrimidine ring forms a parallel π-stacking interaction with the phenyl ring of Phenylalanine 170. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govnih.gov While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations can assess the stability of this complex in a simulated physiological environment. nih.govmdpi.com

Illustrative Molecular Dynamics Simulation Findings: This table shows potential findings from an MD simulation study.

| Analysis Metric | Finding | Interpretation |

| RMSD of Ligand | Average of 1.5 Å over 100 ns | The ligand remains stably bound in the active site with minimal deviation from its initial docked pose. |

| Key Interaction Persistence | Hydrogen bond with Arg121 maintained >90% of simulation time | The hydrogen bond with Arginine 121 is a critical and stable anchor for the ligand. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A more rigorous calculation confirming a strong and favorable binding free energy. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are invaluable for predicting the activity of new, unsynthesized molecules. To build a QSAR model relevant to this compound, a dataset of pyrimidine derivatives with experimentally measured activities against a specific target would be required. researchgate.neteurekaselect.com

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D molecular fields (e.g., steric, electrostatic, hydrophobic) are used as descriptors. thieme-connect.comrsc.orgacs.org The models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that adding a bulky group at a certain position on the pyrimidine ring would be beneficial (favorable steric region) or that an electronegative group is disfavored elsewhere (unfavorable electrostatic region). researchgate.netthieme-connect.com Such studies on pyrimidine derivatives have been used to guide the design of inhibitors for targets like anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK). thieme-connect.comrsc.org

Illustrative 3D-QSAR Model Summary:

| Model | Statistical Parameter | Value | Significance |

| CoMFA | q² (Cross-validated r²) | 0.65 | Good predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.92 | Good correlation between predicted and experimental activity for the training set. | |

| CoMSIA | q² (Cross-validated r²) | 0.71 | Strong predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.95 | Excellent correlation for the training set. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for robust QSAR models.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.combiointerfaceresearch.com These calculations can provide highly accurate information about molecular geometry, electronic properties, and reactivity. For this compound, DFT can be used to optimize its 3D geometry and calculate a wide range of molecular descriptors. bohrium.com

Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov Other calculated parameters, such as the molecular electrostatic potential (MESP) map, can identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other molecules. bohrium.com Such quantum chemical studies have been applied to various pyrimidine derivatives to understand their structural features and electronic properties. nih.govresearchgate.net

Illustrative DFT Calculation Results:

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule, which influences its solubility and interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual Screening and Fragment-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govyoutube.com If this compound were identified as a hit compound, virtual screening could be used to find commercially available or virtual compounds with similar structures but potentially improved properties. This is often done by searching for molecules that have a high degree of shape and pharmacophore similarity to the initial hit.

Fragment-Based Drug Design (FBDD) is another strategy where small molecular fragments are screened for binding to a protein target. nih.gov If a fragment containing a pyrimidine core shows binding, it can be elaborated or "grown" into a more potent, drug-like molecule. This compound itself could be considered a lead compound derived from such an approach, where different functional groups (like the isopropoxy and carboxylic acid moieties) were added to a core pyrimidine fragment to optimize interactions with a target. This approach has been successfully used to develop potent inhibitors for various therapeutic targets. nih.gov

Illustrative Virtual Screening Workflow:

| Step | Description | Outcome |

| 1. Library Preparation | A database of 1 million commercially available compounds is prepared. | A diverse chemical library ready for screening. |

| 2. Pharmacophore Filtering | A 3D pharmacophore model based on the key interactions of this compound is created and used to filter the library. | 50,000 compounds matching the key interaction features are selected. |

| 3. Docking-Based Screening | The filtered compounds are docked into the target protein's active site. | 1,000 top-scoring compounds are identified based on predicted binding energy. |

| 4. Visual Inspection & Selection | The top hits are visually inspected for plausible binding modes and chemical suitability. | 50 candidate molecules are selected for experimental testing. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analytical Techniques and Characterization in Research Contexts

Chromatographic Methodologies for Pyrimidine-2-carboxylic Acid Analysis

Chromatographic techniques are fundamental for the separation and quantification of 4-isopropoxypyrimidine-2-carboxylic acid from reaction mixtures, biological matrices, or environmental samples. The choice of method depends on the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of pyrimidine-2-carboxylic acids due to their polarity and non-volatile nature. nih.govsielc.com The method's versatility allows for the separation of isomers and related compounds with high resolution. helixchrom.comhelixchrom.com

A typical HPLC method for the analysis of compounds similar to this compound would employ a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphoric acid) and an organic modifier like acetonitrile. helixchrom.com The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid group and achieve optimal separation. helixchrom.com Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring exhibits strong absorbance in the UV region. helixchrom.comhelixchrom.com

For quantitative determination, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship, which is then used to determine the concentration of the compound in unknown samples.

Table 1: Illustrative HPLC Parameters for Pyrimidine Carboxylic Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.comnih.gov However, due to the low volatility of carboxylic acids like this compound, derivatization is necessary to convert them into more volatile forms. colostate.edu

Common derivatization methods for carboxylic acids include esterification to form methyl or other alkyl esters, or silylation to create trimethylsilyl (TMS) derivatives. colostate.edugcms.cz These derivatization reactions replace the acidic proton of the carboxyl group with a non-polar group, thereby increasing the volatility of the compound. colostate.edu Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized derivative. nih.gov

The choice of derivatizing agent is crucial and depends on the specific requirements of the analysis. For instance, pentafluorobenzyl bromide can be used to create derivatives that are highly sensitive for electron capture detection (ECD) in GC. gcms.cz

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent | Derivative Formed |

| Methanol/BF3 | Methyl Ester |

| Trimethylsilyldiazomethane | Methyl Ester |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester |

Spectroscopic Approaches for Structural Research

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. nih.govsemanticscholar.orgethernet.edu.etresearchgate.net Both ¹H NMR and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of this compound. cdnsciencepub.comresearchgate.netnih.gov

In the ¹H NMR spectrum, the protons on the pyrimidine ring would appear as distinct signals in the aromatic region. chemicalbook.com The protons of the isopropoxy group would give rise to a characteristic pattern, typically a septet for the CH group and a doublet for the two methyl groups. The acidic proton of the carboxylic acid would appear as a broad singlet, which is often exchangeable with D₂O. youtube.com

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. cdnsciencepub.comresearchgate.netresearchgate.net The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield chemical shift. libretexts.org The carbons of the pyrimidine ring and the isopropoxy group would also have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structure. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-H | 7.0 - 9.0 | Doublet, Doublet |

| Isopropoxy-CH | 4.5 - 5.5 | Septet |

| Isopropoxy-CH₃ | 1.0 - 1.5 | Doublet |

| Carboxylic Acid-OH | 10.0 - 13.0 | Broad Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | 160 - 180 |

| Pyrimidine-C | 110 - 170 |

| Isopropoxy-CH | 65 - 75 |

| Isopropoxy-CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. echemi.com The IR spectrum of this compound would be characterized by several key absorption bands. spectroscopyonline.com

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.orgorgchemboulder.comlibretexts.orgpressbooks.pub A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. libretexts.orgorgchemboulder.compressbooks.pub The spectrum would also show C-O stretching vibrations for the carboxylic acid and the isopropoxy group in the 1210-1320 cm⁻¹ region. libretexts.orgorgchemboulder.com Additionally, C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule, as well as C=N and C=C stretching vibrations from the pyrimidine ring, would be observed. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700-1750 | Strong, Sharp |

| C-O | 1210-1320 | Medium to Strong |

| C-H (sp³) | 2850-3000 | Medium |

| C=N, C=C (Aromatic) | 1400-1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. pitt.edu For this compound, techniques like electrospray ionization (ESI) would be suitable for generating the molecular ion. nih.govresearchgate.net

The mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, which would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. nih.govnih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂), the isopropoxy group, or parts of the isopropoxy group. sapub.orgresearchgate.netlibretexts.org The fragmentation of the pyrimidine ring itself can also provide diagnostic ions that help to confirm the structure. nih.govnih.gov

Table 6: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M - H]⁻ | Deprotonated molecular ion |

| [M - CO₂H]⁺ | Loss of the carboxylic acid group |

| [M - OCH(CH₃)₂]⁺ | Loss of the isopropoxy group |

| [M - CH(CH₃)₂]⁺ | Loss of the isopropyl group |

Circular Dichroism and Fluorescence Spectroscopy for Binding Studies

Circular Dichroism (CD) and Fluorescence Spectroscopy are powerful techniques for investigating the interactions of small molecules with biological macromolecules like proteins and nucleic acids. Although specific studies on this compound are not readily found, the principles of these methods can be extrapolated.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is not chiral, it can produce an induced CD (ICD) signal upon binding to a chiral macromolecule, such as a protein or DNA. This ICD signal provides valuable information about the binding event.

Principle of Induced CD: When a small, achiral molecule binds to an asymmetric binding site on a protein, its electronic transitions are perturbed by the chiral environment, leading to a measurable CD signal in the absorption region of the small molecule.

Application in Binding Studies: By monitoring changes in the CD spectrum, researchers can confirm binding, determine binding constants, and gain insights into the conformation of the ligand when bound to its target. For instance, changes in the protein's own CD signal in the far-UV region (200-250 nm) can indicate conformational changes in its secondary structure upon ligand binding.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions by observing changes in the fluorescence properties of a system. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be altered upon the binding of a ligand.

Fluorescence Quenching: If this compound binds near a fluorescent amino acid residue, it can cause a decrease, or "quenching," of the protein's intrinsic fluorescence. The extent of this quenching can be used to calculate binding affinity and stoichiometry.

Displacement Assays: In cases where the target protein's fluorescence is not significantly affected, a competitive binding assay can be designed. This involves using a fluorescent probe that is known to bind to the site of interest. The addition of this compound would displace the probe, leading to a change in the observed fluorescence.

A hypothetical study could involve titrating a solution of a target protein, such as human serum albumin (HSA), with increasing concentrations of this compound and recording the resulting spectra, as illustrated in the hypothetical data table below.

| Concentration of this compound (µM) | Fluorescence Intensity at 340 nm (a.u.) | CD Signal at 280 nm (mdeg) |

| 0 | 100 | 0 |

| 10 | 85 | -5 |

| 20 | 72 | -9 |

| 50 | 50 | -15 |

| 100 | 30 | -20 |

Derivatization Methods for Enhanced Analytical Detection and Separation

The analysis of carboxylic acids by methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can often be improved through chemical derivatization. This process modifies the analyte to enhance its detectability, improve its chromatographic properties, or increase its ionization efficiency for MS. For this compound, derivatization would target the carboxylic acid functional group.

The primary challenges in the analysis of carboxylic acids include their high polarity, which can lead to poor retention in reversed-phase HPLC, and their often weak response in common detection methods like UV-Vis or electrospray ionization mass spectrometry (ESI-MS).

Common derivatization strategies for carboxylic acids that would be applicable to this compound include:

Esterification: Converting the carboxylic acid to an ester can decrease its polarity, improving its retention on reversed-phase columns. Using a derivatizing agent that contains a chromophore or fluorophore, such as a bromophenacyl or naphthyl group, would significantly enhance UV or fluorescence detection sensitivity.

Amidation: Reacting the carboxylic acid with an amine-containing reagent is another common approach. This is often used to introduce a tag that is readily ionizable for mass spectrometry, thereby improving detection limits. For instance, reagents containing a quaternary ammonium group can impart a permanent positive charge on the derivative, ensuring strong signal intensity in positive-ion ESI-MS.

The selection of a derivatization reagent depends on the analytical technique being employed. Below is a table summarizing potential derivatization reagents and their applications for the analysis of a carboxylic acid like this compound.

| Derivatization Reagent | Functional Group Targeted | Analytical Technique | Advantage |

| 2,4'-Dibromoacetophenone | Carboxylic Acid | HPLC-UV | Introduces a strong UV chromophore. |

| 4-(Bromomethyl)-7-methoxycoumarin | Carboxylic Acid | HPLC-Fluorescence | Creates a highly fluorescent derivative for sensitive detection. |

| N-(4-Aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acid | LC-MS | Provides a pre-charged derivative for enhanced positive-ion ESI-MS response. |

| 4-Bromo-N-methylbenzylamine | Carboxylic Acid | LC-MS/MS | Facilitates positive ESI and introduces a bromine isotope pattern for easy identification. |

These derivatization reactions typically require a coupling agent, such as a carbodiimide (e.g., EDC), to activate the carboxylic acid group, followed by reaction with the chosen derivatizing agent. The resulting derivative can then be analyzed with significantly improved sensitivity and chromatographic performance.

Applications in Pharmaceutical and Medicinal Chemistry Research

4-Isopropoxypyrimidine-2-carboxylic Acid as a Privileged Scaffold for Drug Discovery

The pyrimidine (B1678525) nucleus is a fundamental component of human DNA and RNA and serves as a backbone for numerous therapeutic agents. nih.gov Its significance in medicinal chemistry is well-established, with pyrimidine derivatives garnering considerable attention for their potential therapeutic properties. nih.gov The term "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for the development of new drugs. mdpi.com The pyrimidine ring system is considered a privileged scaffold due to its wide range of biological activities. nih.govnih.gov

Thiazolo[4,5-d]pyrimidines, which are structurally similar to purines, have been extensively developed by medicinal chemists to design novel therapeutics with a broad spectrum of pharmacological activities. nih.gov The versatility of pyrimidine-based compounds is highlighted by their ability to be modified to interact with diverse biological targets, facilitating the design of new derivatives with enhanced therapeutic potential. nih.gov

Table 1: Examples of Pyrimidine Derivatives in Drug Discovery

| Compound/Derivative Class | Therapeutic Area/Target | Key Findings |

| Thiazolo[4,5-d]pyrimidines | Various, including immune-modulation, anti-Parkinson's, antiviral, anticancer, antibacterial, antifungal, analgesic, anti-inflammatory | Broad range of pharmacological activities due to structural resemblance to purines. nih.gov |

| Pyrido[2,3-d]pyrimidines | Anticancer, antimicrobial, anti-inflammatory | Possess multiple biological activities. nih.gov |

| General Pyrimidine Derivatives | Anticancer (Protein Kinase Inhibitors) | Potent anticancer properties across various cancer cell lines. nih.gov |

Rational Drug Design Principles Applied to Pyrimidine Carboxylic Acids

Rational drug design involves the creation of new medications based on a knowledge of the biological target. The pyrimidine scaffold's chemical properties make it amenable to this approach. The pyrimidine ring is π-deficient, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing nature of the nitrogen atoms. scialert.net This electronic characteristic influences its interactions with biological macromolecules and can be exploited in drug design.

The ease of substitution at various positions on the pyrimidine ring allows for structural flexibility and the fine-tuning of a compound's activity and selectivity. tandfonline.com This adaptability is a key principle in rational drug design, enabling chemists to optimize molecular properties for enhanced therapeutic effect. The carboxylic acid group, in particular, adds polarity and can coordinate with metal ions, a useful feature for enzyme inhibition. tandfonline.com

Development of Multitarget-Directed Ligands Based on Pyrimidine-2-carboxylic Acid

Multitarget-directed ligands (MTDLs) are compounds designed to interact with multiple biological targets simultaneously. This approach can offer advantages in treating complex diseases where multiple pathways are involved. The pyrimidine-2-carboxylic acid scaffold is a promising starting point for the development of MTDLs.

By combining or merging different pharmacophore groups onto the same pyrimidine scaffold, researchers can design "smart" molecules that retain the desired characteristics of the original templates. nih.gov This strategy can lead to new therapies with potentially reduced risks of toxicity and adverse reactions. nih.gov For instance, thienopyrimidine derivatives have been synthesized to act as MTDLs that inhibit both 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes. nih.gov

Exploration of Pyrimidine-2-carboxylic Acid Derivatives as Enzyme Inhibitors

The structural features of pyrimidine-2-carboxylic acid make it a suitable candidate for designing enzyme inhibitors. The carboxylic acid group can play a crucial role in binding to the active sites of enzymes. Pyridine (B92270) carboxylic acid isomers have been identified as important components in drug design for multiparameter optimization and are of interest for their ability to act as enzyme inhibitors. tandfonline.com

Pyrimidine derivatives have been investigated as inhibitors for a variety of enzymes, including:

Cyclooxygenase (COX) isoenzymes (COX-1 and COX-2) nih.gov

Lipoxygenase (LOX) mdpi.com

Histone demethylase tandfonline.com

For example, certain pyrimidine derivatives have shown high selectivity towards COX-2, an enzyme involved in inflammation. nih.gov Additionally, some pyrido[2,3-d]pyrimidine derivatives have been identified as potent lipoxygenase inhibitors. nih.gov

Table 2: Pyrimidine-2-carboxylic Acid Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Therapeutic Potential |

| General Pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) nih.gov | Anti-inflammatory nih.gov |

| Pyrido[2,3-d]pyrimidines | Lipoxygenase (LOX) nih.gov | Anti-inflammatory, Anticancer nih.gov |

| Pyridine Carboxylic Acid Derivatives | Histone Demethylase tandfonline.com | Anticancer tandfonline.com |

Strategies for Modulating Physicochemical Properties (e.g., Lipophilicity, Membrane Permeability) for Research Optimization

The presence of a carboxylic acid moiety can sometimes lead to poor pharmacokinetic properties due to its low lipophilicity, which can limit permeability across biological membranes. semanticscholar.org To overcome these challenges, medicinal chemists employ various strategies, including the use of bioisosteres. Bioisosteres are functional groups that can replace the carboxylic acid without significantly altering the biological activity, while improving the compound's physicochemical properties.

Examples of carboxylic acid bioisosteres include:

Acylsulfonamides nih.gov

Tetrazoles nih.gov

Hydroxamic acids nih.gov

3-Hydroxyisoxazole nih.gov

By strategically modifying the pyrimidine scaffold and incorporating appropriate bioisosteres, researchers can fine-tune the lipophilicity and other properties of this compound derivatives to optimize them for therapeutic applications.

Emerging Research Avenues and Future Perspectives

The pyrimidine (B1678525) scaffold, a cornerstone in medicinal chemistry, continues to evolve through innovative research, pushing the boundaries of therapeutic intervention. The exploration of derivatives such as 4-isopropoxypyrimidine-2-carboxylic acid is emblematic of a broader effort to refine and enhance the pharmacological potential of this heterocyclic core. Future advancements are poised to emerge from the convergence of computational power, novel chemical synthesis, and a deeper understanding of molecular interactions, paving the way for the next generation of pyrimidine-based medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-isopropoxypyrimidine-2-carboxylic acid, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves halogenated pyrimidine intermediates undergoing nucleophilic substitution with isopropoxy groups, followed by carboxylation. Key parameters include:

- Base selection : Sodium hydroxide or potassium carbonate improves substitution efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity, while ethanol may reduce side reactions .

- Temperature control : Maintain 60–80°C to avoid decomposition of the isopropoxy group .

- Data Table :

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Substitution | K₂CO₃, DMSO, 70°C | 60–75% |

| Carboxylation | HCl (aq.), RT | 80–90% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies) .

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.3 ppm for isopropyl CH₃; δ 8.2 ppm for pyrimidine H) .

- FT-IR : Verify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent purity, catalyst traces, or reaction scaling. To address:

- Reproducibility Trials : Replicate methods under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation products) .

- DoE (Design of Experiments) : Apply factorial design to optimize parameters like temperature and stoichiometry .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify electrophilic centers on the pyrimidine ring. For example, the C4 position may show higher susceptibility to substitution due to resonance effects .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction kinetics .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How does the isopropoxy substituent influence the compound’s solubility and stability in aqueous vs. organic matrices?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with HPLC quantification. The isopropoxy group reduces aqueous solubility (logP ~1.5) but enhances solubility in DMSO or ethanol .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic stability. The isopropoxy group may undergo slow hydrolysis under acidic conditions .

Q. What strategies improve the regioselectivity of carboxylation in 4-isopropoxypyrimidine derivatives?

- Methodological Answer :

- Directed Metalation : Use lithiation at the C2 position (e.g., LDA) to direct carboxylation via CO₂ insertion .

- Protecting Groups : Temporarily protect the isopropoxy group with TBS to prevent side reactions during carboxylation .

- Catalysis : Transition metals (e.g., Pd) can mediate C-H activation for direct carboxylation .

Data Contradiction and Validation

Q. Why do some studies report conflicting biological activity data for this compound derivatives?

- Methodological Answer : Variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in test compounds can skew results. Mitigation strategies include:

- Standardized Assays : Use established cell lines (e.g., HEK293) and validate purity via COA (Certificate of Analysis) .

- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to identify outliers .

- Metabolite Screening : Check for in situ degradation products using LC-MS during biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.